molecular formula C15H10O B194781 Dibenzosuberenone CAS No. 2222-33-5

Dibenzosuberenone

Cat. No. B194781
CAS RN: 2222-33-5
M. Wt: 206.24 g/mol
InChI Key: SNVTZAIYUGUKNI-UHFFFAOYSA-N
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Description

Dibenzosuberenone, also known as 5H-Dibenzo[a,d]cyclohepten-5-one, is a chemical compound with the molecular formula C15H10O . It is used in the synthesis of a series of potent antidepressants .


Synthesis Analysis

Dibenzosuberenone can be synthesized from Dibenzosuberone . The synthesis of Dibenzosuberenone and its derivatives has been a topic of interest in medicinal chemistry, particularly in the development of tricyclic antidepressants .


Molecular Structure Analysis

The molecular structure of Dibenzosuberenone consists of two aromatic rings fused with a seven-atom cycle .


Chemical Reactions Analysis

Dibenzosuberenone has two important sites for functionalization due to its structure, namely, the “double bond” and the "carbonyl group" . It can undergo various chemical reactions, including inverse electron-demand Diels–Alder cycloaddition reactions .


Physical And Chemical Properties Analysis

Dibenzosuberenone is a white to pale yellow or beige crystalline powder . It has a melting point of 87-88 °C, a boiling point of 210 °C / 3mmHg, and a density of 1.0701 .

Scientific Research Applications

1. Dibenzosuberenone as a Privileged Substructure in Synthesis

Dibenzosuberenone has emerged as a significant scaffold in synthetic chemistry. The chemical properties and reactions of dibenzosuberenone make it a valuable tool for synthetic and biological communities. It is especially notable for its use in the synthesis of various chemical compounds, demonstrating its versatility and importance in organic chemistry (Daştan, Kilic, & Saracoglu, 2017).

2. Antiviral Properties

A study on derivatives of dibenzofuran and dibenzosuberol, including dibenzosuberenone, highlighted their potential in blocking rhinovirus replication in vitro. This suggests a promising application of dibenzosuberenone in the development of antiviral agents, particularly in targeting viral entry into cells (Murray & Babe, 1999).

3. Radiopharmaceutical Synthesis

Dibenzosuberenone has been used in the synthesis of radiopharmaceuticals. A study presented a synthesis method involving dibenzosuberenone, demonstrating its utility in the production of compounds with applications in medical imaging and diagnostics (Kendall, 1999).

4. Development of Fluorescent Dyes

Dibenzosuberenone derivatives have been explored for their photophysical properties, leading to the development of new fluorescent dyes. These dyes, with high fluorescence quantum yields and large Stokes shifts, have potential applications in fluorescence sensors, biological imaging, and optoelectronic materials (Erdoğan & Daştan, 2020).

5. Pharmaceutical Intermediate Synthesis

Dibenzosuberenone has been utilized in the synthesis of pharmaceutical intermediates, like cytenamide. This highlights its role as a critical intermediate in the pharmaceutical industry, contributing to the development of various medicinal compounds (Bedford, 2018).

6. Chemoselective Fluorination in Peptides

A study showcased the use of dibenzosuberenone in the chemoselective fluorination of peptides. This technique, involving visible light-sensitized benzylic C-H fluorination, has significant implications for selective modification in peptide chemistry (Bume, Pitts, Jokhai, & Lectka, 2016).

Safety And Hazards

Dibenzosuberenone may cause skin, eye, and respiratory tract irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Dibenzosuberenone and its derivatives continue to be of interest in the field of medicinal chemistry. They are being studied for their potential as tricyclic antidepressants . Additionally, spiro-configured dibenzosuberenone compounds have been studied as deep-blue emitters for organic light-emitting diodes .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVTZAIYUGUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062274
Record name 5H-Dibenzo[a,d]cyclohepten-5-one
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Molecular Weight

206.24 g/mol
Source PubChem
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Product Name

5H-Dibenzo[a,d]cyclohepten-5-one

CAS RN

2222-33-5
Record name Dibenzo[a,d]cyclohepten-5-one
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Record name 5H-Dibenzo[a,d]cyclohepten-5-one
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Record name Dibenzo[b,f]cyclohepten-1-one
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Record name DIBENZOSUBERENONE
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Synthesis routes and methods

Procedure details

The general procedure for the synthesis of 4"-aryl-substituted 8,9-dicarboxydibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-ones is illustrated in scheme I. Bromination of o-phenethylbenzoic acid in sulfur dioxide in the presence of TFA provides the desired product 2-(p-bromophenethyl)-benzoic acid (Ib). Cyclization to the desired dibenzosuberone Ic can be accomplished by heating benzoic acid derivative Ib in neat polyphosphoric acid or, alternatively the acid chloride, prepared using thionyl chloride, can be treated with AlCl3 in CH2Cl2. Treatment of Ic with NBS and AIBN or benzoylperoxide in refluxing CCl4 followed by elimination of the newly added bromide with triethylamine affords the desired dibenzosuberenone derivative Id. Photolysis of Id with an excess of maleic anhydride in toluene in a Rayonet reactor irradiating with 300 nanometer tubes or with a Hanovia medium pressure Hg lamp with a pyrex filter provides, after hydrolysis with NaOH and purification, the desired diacid derivative Ie. Further elaboration of the 4"-position can be carded out by coupling of Ie with a variety of aryl boronic acid derivatives and tin reagents. ##STR15##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
A Dastan, H Kilic, N Saracoglu - Synthesis, 2018 - thieme-connect.com
Numerous studies on dibenzosuberenones, especially on 5-dibenzosuberenones, have emerged in recent years. This review focuses on the chemistry of dibenzosuberenones, …
Number of citations: 11 www.thieme-connect.com
R Kocak, A Dastan - Organic Letters, 2021 - ACS Publications
In this study, a new class of photo- and thermochromic compounds was discovered. Fluorescent dihydropyridazine-appended dibenzosuberenone derivatives with central seven-…
Number of citations: 3 pubs.acs.org
M Erdoğan - Journal of Molecular Structure, 2021 - Elsevier
… dibenzosuberenone based organic dye comprising triphenylamine (TPA) as the electron-rich unit and a dibenzosuberenone … of organic dyes containing dibenzosuberenone groups in …
Number of citations: 13 www.sciencedirect.com
JC Burbiel - Arkivoc, 2006 - arkat-usa.org
Catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone was performed upon microwave irradiation. Although high yields could be obtained after a short reaction time of …
Number of citations: 8 www.arkat-usa.org
M Erdoğan, A Daştan - Tetrahedron, 2020 - Elsevier
… dibenzosuberenone derivatives has been efficiently prepared by inverse Diels-Alder cycloaddition reactions between tetrazines and dibenzosuberenone … of the dibenzosuberenone ring …
Number of citations: 7 www.sciencedirect.com
M Erdoğan, S Horoz - Journal of Chemical Research, 2021 - journals.sagepub.com
… 7 and was used as the key structure allowing us to prepare dibenzosuberenone derivative 3 (Scheme 1). Dibenzosuberenone derivative 3 was synthesized in a excellent 95% yield (Lit.…
Number of citations: 11 journals.sagepub.com
N Rajendiran, RK Sankaranarayanan… - Bulletin of the Chemical …, 2014 - journal.csj.jp
The supramolecular self-assemblies of dibenzofuran (DBF) and 5-dibenzosuberenone (DBS) with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD) were investigated by absorption, …
Number of citations: 14 www.journal.csj.jp
DD Bume, CR Pitts, RT Jokhai, T Lectka - Tetrahedron, 2016 - Elsevier
A visible light-sensitized benzylic sp 3 Csingle bondH fluorination protocol using dibenzosuberenone (5 mol %) and Selectfluor ® is optimized for the direct functionalization of …
Number of citations: 49 www.sciencedirect.com
R Koçak, A Daştan - Beilstein Journal of Organic Chemistry, 2021 - beilstein-journals.org
… Diels–Alder cycloaddition reactions between a dibenzosuberenone and tetrazines that bear … of tetrazines with p-quinone dibenzosuberenone. Then these pyridazines were converted to …
Number of citations: 5 www.beilstein-journals.org
P Jin, TA Wildman - The Journal of Physical Chemistry, 1991 - ACS Publications
The conformational preferences and behavior of the following ketones have been studied by ‘H NMR spectroscopy and by semiempirical molecular orbital calculations using the AMI …
Number of citations: 14 pubs.acs.org

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